1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine
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Overview
Description
1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but differs in the presence of carbonyl groups instead of amine groups.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-diol: Contains hydroxyl groups instead of amine groups.
Uniqueness: 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine is unique due to its ethanediamine backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3 |
InChI Key |
KBESEIUIYAWEEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC |
Origin of Product |
United States |
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